1-(1H-Benzimidazol-2-yl)-2-chloroethanol

Vue d'ensemble

Description

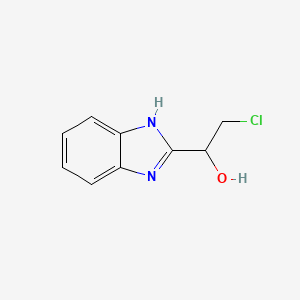

1-(1H-Benzimidazol-2-yl)-2-chloroethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which consists of a fused benzene and imidazole ring The compound this compound is characterized by the presence of a benzimidazole ring substituted at the second position with a 2-chloroethanol group

Méthodes De Préparation

The synthesis of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1H-benzimidazole, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.

Chlorination: The benzimidazole is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Hydroxylation: The final step involves the introduction of the hydroxyl group to form the 2-chloroethanol moiety. This can be achieved through nucleophilic substitution reactions using appropriate hydroxylating agents.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

1-(1H-Benzimidazol-2-yl)-2-chloroethanol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include substituted benzimidazole derivatives with varied functional groups.

Applications De Recherche Scientifique

Biological Activities

1-(1H-Benzimidazol-2-yl)-2-chloroethanol exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in human breast cancer (MCF-7) and cervical cancer (HeLa) cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 18.76 | Apoptosis induction via ROS generation |

| HeLa | Not reported | Apoptosis induction |

Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation. In a study involving TNFα-induced inflammation in keratinocytes, it significantly decreased the expression of inflammatory cytokines.

| Treatment Group | Inflammatory Cytokine Reduction (%) |

|---|---|

| This compound | 60% reduction in TNFα levels |

Antimicrobial Properties

This compound has shown effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on MCF-7 and HeLa cells. The results indicated significant cytotoxicity linked to the compound's ability to induce apoptosis.

Case Study 2: Anti-inflammatory Effects

In another study focused on skin inflammation models, the compound reduced inflammatory markers significantly compared to control groups. This suggests its potential for treating inflammatory skin conditions.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

- Starting Materials : Benzimidazole derivatives and chloroethanol.

- Reaction Conditions : The reaction is generally performed under controlled temperatures with appropriate solvents such as ethanol or acetic acid.

Mécanisme D'action

The mechanism of action of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The chloroethanol moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to the desired therapeutic or biochemical effects.

Comparaison Avec Des Composés Similaires

1-(1H-Benzimidazol-2-yl)-2-chloroethanol can be compared with other benzimidazole derivatives, such as:

1-(1H-Benzimidazol-2-yl)-2-ethanol: Lacks the chloro group, resulting in different reactivity and applications.

1-(1H-Benzimidazol-2-yl)-2-chloropropanol: Contains an additional carbon in the side chain, affecting its chemical properties and biological activity.

1-(1H-Benzimidazol-2-yl)-2-chloroacetic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical behavior and uses.

Activité Biologique

1-(1H-Benzimidazol-2-yl)-2-chloroethanol is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 188.64 g/mol. The structure consists of a benzimidazole ring system substituted with a chloroethanol group, which contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with tubulin, a key protein in microtubule dynamics. This interaction disrupts microtubule assembly during cell division, leading to malsegregation of chromosomes and ultimately inducing apoptosis in cancer cells through pathways such as p53 signaling .

Biochemical Pathways Affected

- Tubulin Polymerization : Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing proper cell division.

- Apoptosis Induction : Activation of apoptotic pathways contributes to the elimination of cancerous cells.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- Breast Cancer : Studies have shown that this compound can effectively inhibit the growth of breast cancer cells.

- Lung Cancer : It has also demonstrated activity against lung cancer cell lines, suggesting broad-spectrum anticancer potential .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Research Findings and Case Studies

A series of experiments have been conducted to assess the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| [Study 1] | MCF-7 (breast cancer) | 10 | 50% inhibition of growth |

| [Study 2] | A549 (lung cancer) | 20 | Induction of apoptosis |

| [Study 3] | E. coli (bacteria) | 5 | Significant antibacterial activity |

These studies highlight the compound's potential as both an anticancer agent and an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is rapidly absorbed and metabolized. Studies indicate that a significant portion is excreted unchanged in urine within 24 hours after administration, which is critical for understanding its therapeutic window and dosing regimens .

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives are being explored for:

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4,8,13H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPNJBGVSHUMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343511 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400073-85-0 | |

| Record name | α-(Chloromethyl)-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.